molecular formula C11H19Cl2N3OS B1431157 N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride CAS No. 1426290-86-9

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride

Cat. No. B1431157
M. Wt: 312.3 g/mol
InChI Key: SPDHDSDSSVYGHY-UHFFFAOYSA-N
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Description

“N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride” is a chemical compound with the molecular formula C11H19Cl2N3OS. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride”, has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride” such as melting point, boiling point, solubility, and stability are not provided in the available resources . These properties can be determined through experimental procedures.

Safety And Hazards

The safety and hazards associated with “N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride” are not specified in the available resources . It is recommended to handle all chemical substances with appropriate safety measures.

properties

IUPAC Name

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS.2ClH/c15-11(10-1-8-16-9-10)13-4-7-14-5-2-12-3-6-14;;/h1,8-9,12H,2-7H2,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDHDSDSSVYGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CSC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-piperazin-1-ylethyl)thiophene-3-carboxamide dihydrochloride
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